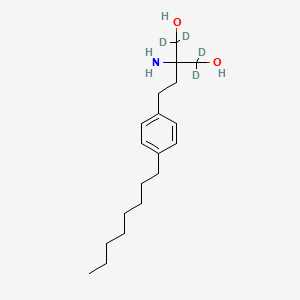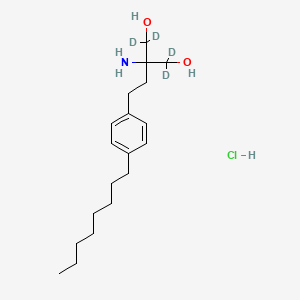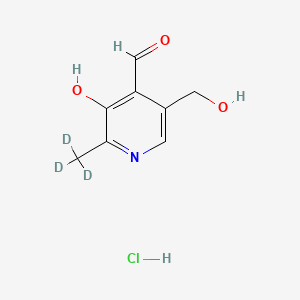
Hidrocloruro de Piridoxal-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridoxal-d3 Hydrochloride is a deuterated form of pyridoxal hydrochloride, which is a derivative of vitamin B6. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Pyridoxal itself is an aldehyde form of vitamin B6 and plays a crucial role in various biochemical processes, including amino acid metabolism and neurotransmitter synthesis .
Aplicaciones Científicas De Investigación
Pyridoxal-d3 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Studies: Tracking metabolic pathways and enzyme activities.
Neurotransmitter Synthesis: Studying the synthesis and regulation of neurotransmitters such as serotonin and dopamine.
Drug Development: Investigating the pharmacokinetics and metabolism of drugs.
Nutritional Research: Understanding the role of vitamin B6 in human health and disease
Análisis Bioquímico
Biochemical Properties
Pyridoxal-d3 Hydrochloride is involved in a wide range of biochemical reactions, primarily through its conversion to pyridoxal 5’-phosphate, the active coenzyme form. Pyridoxal 5’-phosphate acts as a coenzyme for over 160 enzymatic reactions, including those involved in amino acid metabolism, neurotransmitter synthesis, and glycogenolysis . Pyridoxal-d3 Hydrochloride interacts with various enzymes such as pyridoxal kinase, which phosphorylates it to form pyridoxal 5’-phosphate . This interaction is essential for the compound’s role in catalyzing transamination, decarboxylation, and racemization reactions.
Cellular Effects
Pyridoxal-d3 Hydrochloride influences several cellular processes by acting as a coenzyme in various metabolic pathways. It affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of pyridoxal 5’-phosphate-dependent enzymes . For example, it plays a role in the synthesis of neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid (GABA), which are critical for neuronal function . Additionally, Pyridoxal-d3 Hydrochloride impacts the metabolism of amino acids and glycogen, thereby influencing cellular energy production and storage.
Molecular Mechanism
The molecular mechanism of Pyridoxal-d3 Hydrochloride involves its conversion to pyridoxal 5’-phosphate, which then acts as a coenzyme for various enzymatic reactions . Pyridoxal 5’-phosphate forms Schiff base intermediates with amino groups of substrates, facilitating the catalysis of transamination, decarboxylation, and racemization reactions . This coenzyme also binds to specific sites on enzymes, enhancing their catalytic activity and stability. Pyridoxal-d3 Hydrochloride’s role in enzyme activation and inhibition is crucial for maintaining proper cellular function and metabolic balance.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of Pyridoxal-d3 Hydrochloride are influenced by factors such as light exposure, pH, and temperature . Studies have shown that Pyridoxal-d3 Hydrochloride is relatively stable under low actinic glass protection and subdued light conditions, with minimal degradation observed over time . Exposure to regular laboratory light and higher pH levels can lead to significant degradation, affecting its long-term efficacy in biochemical assays . Long-term studies in vitro and in vivo have demonstrated that Pyridoxal-d3 Hydrochloride maintains its biochemical activity over extended periods, provided it is stored under appropriate conditions.
Dosage Effects in Animal Models
The effects of Pyridoxal-d3 Hydrochloride vary with different dosages in animal models. At lower doses, it effectively supports normal metabolic functions by acting as a coenzyme for pyridoxal 5’-phosphate-dependent enzymes . At higher doses, Pyridoxal-d3 Hydrochloride can exhibit toxic effects, including neurotoxicity and hepatotoxicity . Studies have shown that excessive doses can lead to the accumulation of pyridoxal 5’-phosphate, which may interfere with normal enzyme function and cellular processes . Therefore, it is essential to determine the optimal dosage to avoid adverse effects while maximizing its therapeutic benefits.
Metabolic Pathways
Pyridoxal-d3 Hydrochloride is involved in several metabolic pathways, primarily through its conversion to pyridoxal 5’-phosphate . This coenzyme participates in amino acid metabolism, glycogenolysis, and neurotransmitter synthesis . Pyridoxal-d3 Hydrochloride interacts with enzymes such as pyridoxal kinase and pyridoxamine 5’-phosphate oxidase, which are crucial for its conversion and utilization in metabolic reactions . Additionally, it plays a role in the salvage pathway of vitamin B6, where it is recycled and reused in various biochemical processes .
Transport and Distribution
Pyridoxal-d3 Hydrochloride is transported and distributed within cells and tissues through specific transporters and binding proteins . Once inside the cell, it is phosphorylated by pyridoxal kinase to form pyridoxal 5’-phosphate, which is then distributed to various cellular compartments . The compound’s localization and accumulation are influenced by its interactions with transporters and binding proteins, ensuring its availability for enzymatic reactions . Pyridoxal-d3 Hydrochloride’s distribution within tissues is essential for maintaining proper metabolic function and cellular homeostasis.
Subcellular Localization
The subcellular localization of Pyridoxal-d3 Hydrochloride is primarily determined by its conversion to pyridoxal 5’-phosphate and subsequent interactions with enzymes and binding proteins . Pyridoxal 5’-phosphate is localized in various cellular compartments, including the cytoplasm, mitochondria, and peroxisomes . This localization is crucial for its role in catalyzing enzymatic reactions and maintaining cellular function. Additionally, Pyridoxal-d3 Hydrochloride’s activity and function are influenced by post-translational modifications and targeting signals that direct it to specific organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridoxal-d3 Hydrochloride typically involves the deuteration of pyridoxal hydrochloride. This process can be achieved through the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods: Industrial production of Pyridoxal-d3 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is typically carried out in specialized facilities equipped to handle isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions: Pyridoxal-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to pyridoxal phosphate, an active coenzyme form.
Reduction: Formation of pyridoxine or pyridoxamine.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Pyridoxal-d3 Hydrochloride can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products:
Oxidation: Pyridoxal phosphate.
Reduction: Pyridoxine or pyridoxamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
Pyridoxal-d3 Hydrochloride exerts its effects primarily through its conversion to pyridoxal phosphate, an active coenzyme. Pyridoxal phosphate acts as a coenzyme in various enzymatic reactions, including:
Amino Acid Metabolism: Transamination, decarboxylation, and racemization reactions.
Neurotransmitter Synthesis: Synthesis of serotonin, dopamine, norepinephrine, and gamma-aminobutyric acid (GABA).
Glycogen Metabolism: Conversion of glycogen to glucose.
Comparación Con Compuestos Similares
Pyridoxine Hydrochloride: Another form of vitamin B6, commonly used as a dietary supplement.
Pyridoxamine Hydrochloride: A derivative of vitamin B6 involved in amino acid metabolism.
Pyridoxal Phosphate: The active coenzyme form of vitamin B6
Uniqueness: Pyridoxal-d3 Hydrochloride is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where accurate measurement of metabolic processes is essential .
Propiedades
IUPAC Name |
3-hydroxy-5-(hydroxymethyl)-2-(trideuteriomethyl)pyridine-4-carbaldehyde;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,4,10,12H,3H2,1H3;1H/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHXJFJNDJXENQ-NIIDSAIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NC=C(C(=C1O)C=O)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
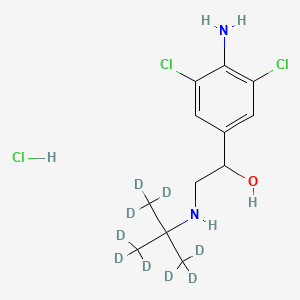

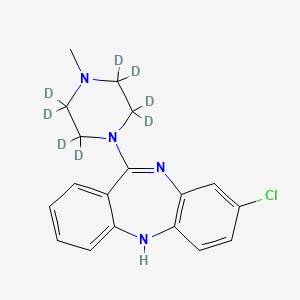


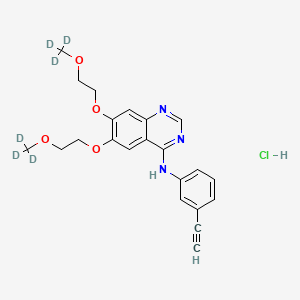
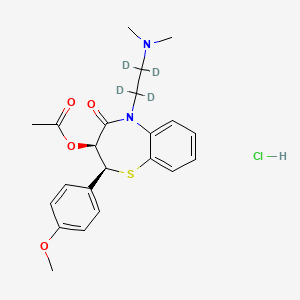
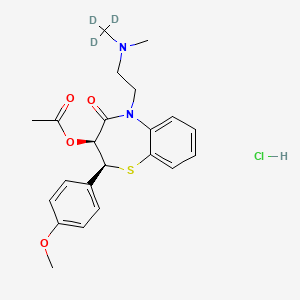
![Erythromycin-[13C,d3]](/img/structure/B602456.png)

